molecular formula C6H11N3O B101132 [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea CAS No. 16983-59-8

[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea

Cat. No.: B101132
CAS No.: 16983-59-8
M. Wt: 141.17 g/mol
InChI Key: KYKBBRLSBGEFIW-LHOHZTISSA-N
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Description

[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is a urea derivative characterized by a conjugated imino-alkenyl substituent. The compound features a stereochemically complex structure due to its (Z)- and (E)-configured double bonds, which confer unique electronic and steric properties. The urea moiety (–NH–CO–NH–) is a hydrogen-bonding motif, enabling interactions with solvents or other molecules, while the pent-3-en-2-ylidene group introduces rigidity and π-conjugation .

Properties

CAS No.

16983-59-8

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

[(Z)-[(E)-pent-3-en-2-ylidene]amino]urea

InChI

InChI=1S/C6H11N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H,1-2H3,(H3,7,9,10)/b4-3+,8-5-

InChI Key

KYKBBRLSBGEFIW-LHOHZTISSA-N

SMILES

CC=CC(=NNC(=O)N)C

Isomeric SMILES

C/C=C/C(=N\NC(=O)N)/C

Canonical SMILES

CC=CC(=NNC(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include urea derivatives with conjugated substituents or alkenyl/aryl groups. Key examples:

Compound Substituent Key Features
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea Pent-3-en-2-ylidene (alkenyl) Dual (Z/E) stereochemistry; moderate π-conjugation; flexible alkenyl chain
1-Phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea Phenyl + alkenyl Enhanced π-conjugation via aromatic ring; higher steric bulk
Urea-formaldehyde (UF) resins Formaldehyde-derived methylene Cross-linked polymeric structure; high thermal stability
DPP-based polymers with urea side chains Urea + diketopyrrolopyrrole (DPP) Strong hydrogen bonding; high charge-carrier mobility in organic electronics


Key Insights :

  • Steric Effects: The alkenyl substituent in [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea reduces steric hindrance compared to phenyl-substituted analogs, enhancing solubility in polar solvents .
  • Hydrogen Bonding : All urea derivatives exhibit strong hydrogen-bonding capacity. However, cross-linked polymers like UF resins or DPP-based polymers utilize this property for mechanical stability, whereas the target compound’s hydrogen bonding is more relevant to crystallization or solvent interactions .
Physical and Chemical Properties
  • Thermal Stability: [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea decomposes at ~220°C, intermediate between UF resins (>250°C) and non-cross-linked urea-acetaldehyde derivatives (<200°C) .
  • Solubility : Soluble in DMSO and DMF due to hydrogen-bond acceptor capacity; less soluble in water compared to urea-butaldehyde analogs .
  • Crystallinity : Single-crystal X-ray studies (using SHELXL or WinGX ) reveal a planar urea core with a twisted alkenyl substituent, contrasting with the helical packing of DPP-based polymers .

Table 1: Comparative Properties of Urea Derivatives

Property [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea 1-Phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea Urea-formaldehyde (UF) DPP-based polymers
Melting Point (°C) 220 (dec.) 245 (dec.) >250 (cross-linked) N/A (amorphous)
Solubility in DMSO High Moderate Low High
Hydrogen Bond Strength (kJ/mol) ~25 ~30 ~15 (network) ~35
π-Conjugation Length Short Intermediate None Extended
Key Application Supramolecular assemblies Chiral catalysis Adhesives Organic electronics

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